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Compound of Interest

Compound Name:
2-bromo-N-(2,3-

dimethylphenyl)butanamide

CAS No.: 924969-58-4

Cat. No.: B2929962

Get Quote

Executive Summary
The N-aryl-2-bromobutanamide scaffold represents a critical junction in medicinal chemistry,

serving dual roles as a tunable electrophilic warhead for covalent inhibition and a high-value

synthetic intermediate for heterocyclic construction (specifically

-lactams and oxindoles). Unlike simple

-chloroacetamides, the 2-bromobutanamide motif introduces specific steric bulk (the

-ethyl group) and enhanced leaving group ability (Bromine), offering a distinct balance between
metabolic stability and alkylating potency.

This guide analyzes the physicochemical properties, synthetic utility, and biological reactivity of

this scaffold, providing a roadmap for its application in targeted covalent inhibitor (TCI) design

and diversity-oriented synthesis (DOS).
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The Electrophilic Warhead
The core functionality of N-aryl-2-bromobutanamides is the electrophilic

-carbon. The biological activity—whether antibacterial, anticancer, or enzymatic inhibition—is
primarily driven by the ability of this carbon to undergo nucleophilic substitution (

).

Primary Target: Cysteine thiolates (

) in protein active sites or allosteric pockets.

Secondary Target: Intramolecular nitrogen (during synthetic cyclization).

The "Ethyl Effect" (Butanamide vs. Acetamide)
A critical SAR feature is the ethyl group at the

-position (C2).

Steric Shielding: Unlike 2-bromoacetamides (which are highly reactive and prone to rapid

glutathione conjugation), the

-ethyl group in 2-bromobutanamides provides steric hindrance. This reduces non-specific
toxicity and increases selectivity for hydrophobic pockets that can accommodate the alkyl
chain.

Chirality: The C2 position is chiral. Enantiomers of N-aryl-2-bromobutanamides often exhibit

differential binding affinities and reaction rates with chiral protein environments.

Mechanistic Pathways
The scaffold follows two divergent pathways depending on the environment:

Intermolecular Alkylation (Biological): Irreversible modification of a target protein.

Intramolecular Cyclization (Synthetic): Formation of

-lactams or oxindoles under basic conditions.
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Figure 1: Divergent reaction pathways for N-aryl-2-bromobutanamides.

Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold can be dissected into three distinct zones.

Zone A: The N-Aryl Moiety (Electronic Modulation)
The nature of the aryl ring dictates the electron density on the amide nitrogen and the overall

lipophilicity.

Electron Withdrawing Groups (EWGs): Substituents like

,

, or

on the aryl ring decrease the nucleophilicity of the amide nitrogen.

Effect: Reduces the rate of intramolecular cyclization (making the molecule more stable as

an alkylator) but increases the acidity of the amide proton (

).
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Electron Donating Groups (EDGs): Substituents like

or

.

Effect: Increases electron density on the nitrogen, facilitating intramolecular cyclization to

form

-lactams.

Lipophilicity: The aryl ring is the primary driver of cell permeability. Large, hydrophobic aryl

groups (e.g., naphthyl, biphenyl) improve membrane crossing but decrease water solubility.

Zone B: The -Alkyl Chain (Steric Tuning)
Comparing the "Butanamide" (Ethyl) to other homologs:

H (Acetamide): Too reactive, low selectivity, high metabolic instability.

Methyl (Propionamide): Moderate reactivity.

Ethyl (Butanamide): Optimal balance for targeting hydrophobic pockets while resisting rapid

glutathione detoxification.

Isopropyl/t-Butyl: often too sterically hindered for efficient

reaction, rendering the warhead inert.

Zone C: The Leaving Group (Reactivity Fine-Tuning)
Bromine (Br): The "Goldilocks" leaving group for this scaffold. It is sufficiently reactive for

covalent modification but stable enough for isolation and storage.

Chlorine (Cl): Lower reactivity; often requires higher concentrations or longer residence

times.

Iodine (I): Too reactive; prone to non-specific alkylation and rapid degradation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2929962?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


SAR Summary Table

Structural
Feature

Modification

Effect on
Reactivity (

)

Effect on
Stability

Primary
Application

-Substituent
Ethyl

(Butanamide)

Moderate

(Selective)
High

Targeted

Covalent

Inhibitors

Hydrogen

(Acetamide)

High (Non-

selective)
Low

Fragment

Screening

Leaving Group Bromine High Moderate
General Purpose

Warhead

Chlorine Low High
Slow-Binding

Inhibitors

N-Aryl Ring 4-Nitro (EWG) Unchanged High

Cysteine

Protease

Inhibitors

4-Methoxy

(EDG)
Unchanged Low (Cyclizes) -Lactam

Precursor

*Note: Electronic effects on the aryl ring primarily affect the amide nitrogen, not the

-carbon directly, unless through inductive effects.

Experimental Protocols
General Synthesis of N-Aryl-2-Bromobutanamides
This protocol describes the acylation of an aniline derivative with 2-bromobutyryl bromide.

Reagents:

Aniline derivative (1.0 equiv)

2-Bromobutyryl bromide (1.1 equiv)
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Triethylamine (

) or Pyridine (1.2 equiv)

Dichloromethane (DCM) (anhydrous)

Procedure:

Dissolution: Dissolve the aniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom

flask under nitrogen atmosphere.

Base Addition: Add

(12 mmol) and cool the mixture to 0°C in an ice bath.

Acylation: Dropwise add 2-bromobutyryl bromide (11 mmol) over 15 minutes. The reaction is

exothermic; maintain temperature < 5°C.

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by

TLC (Hexane:EtOAc).

Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), saturated

, and brine.

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel
chromatography.

Cysteine Reactivity Assay (GSH Assay)
To validate the scaffold as a covalent inhibitor, its half-life in the presence of glutathione (GSH)

must be determined.

Protocol:

Prepare a 10 mM stock solution of the N-aryl-2-bromobutanamide in DMSO.

Prepare a 10 mM stock solution of reduced Glutathione (GSH) in PBS buffer (pH 7.4).
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Incubation: Mix the compound and GSH in a 1:10 ratio (Compound: 50

, GSH: 500

) in PBS at 37°C.

Monitoring: At time points (0, 15, 30, 60, 120 min), take aliquots and quench with 1% Formic

Acid.

Analysis: Analyze via LC-MS. Monitor the disappearance of the parent peak [M+H]+ and the

appearance of the GSH-adduct [M+GSH-HBr+H]+.

Calculation: Plot ln([Compound]) vs. time to determine the pseudo-first-order rate constant (

) and half-life (

).

Biological Applications & Case Studies
Antibacterial Activity (MRSA)
Derivatives of N-aryl-2-bromobutanamides (and their 3-oxo analogs) have shown potency

against Methicillin-Resistant Staphylococcus aureus (MRSA).

Mechanism: Likely alkylation of essential bacterial thiols or interference with quorum sensing

pathways (due to structural similarity to N-acyl homoserine lactones).

Key Insight: Presence of electron-withdrawing groups (e.g., 3,5-dichloro) on the aryl ring

significantly enhances antibacterial potency (MIC values often < 10

).

Precursors to -Lactams
This scaffold is a "masked"

-lactam. Under basic conditions (e.g., KOH in ethanol, or phase transfer catalysis), the amide
nitrogen deprotonates and attacks the
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-carbon, displacing the bromide.

Application: Synthesis of novel monobactams for antibiotic research.

Stereochemistry: The cyclization is stereospecific; the stereochemistry of the starting 2-

bromobutanamide dictates the cis/trans geometry of the resulting

-lactam.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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